(1H-Pyrazol-4-yl)boronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

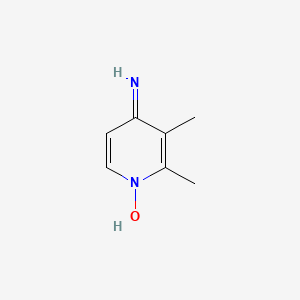

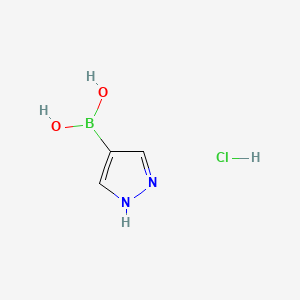

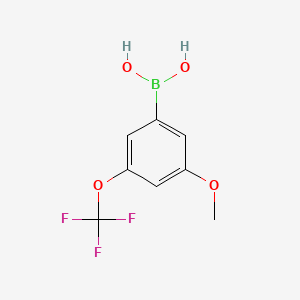

“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C3H6BClN2O2 . It is also known by other synonyms such as “4-Pyrazoleboronic acid” and "Pyrazol-4-ylboronic acid" .

Synthesis Analysis

The synthesis of “(1H-Pyrazol-4-yl)boronic acid hydrochloride” can be achieved from 1-methyl-4-bromopyrazole through a reaction with triisopropyl borate .

Molecular Structure Analysis

The molecular weight of “(1H-Pyrazol-4-yl)boronic acid hydrochloride” is 148.35 . The molecular formula is C3H6BClN2O2 .

Chemical Reactions Analysis

“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is used as a reagent in several reactions. For instance, it is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Physical And Chemical Properties Analysis

“(1H-Pyrazol-4-yl)boronic acid hydrochloride” is a solid substance . It has a melting point of 146-151 °C . The storage temperature is 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

1H-Pyrazole-4-boronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, it couples with various aryl or heteroaryl halides (such as aryl bromides or chlorides) under palladium catalysis. The resulting products are essential building blocks for the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials .

Ruthenium-Catalyzed Asymmetric Hydrogenation

This compound participates in ruthenium-catalyzed asymmetric hydrogenation reactions. Asymmetric hydrogenation is a powerful method for the preparation of chiral compounds. By using 1H-Pyrazole-4-boronic acid as a substrate, researchers can access enantioenriched products with high selectivity. These chiral molecules find applications in drug discovery and fine chemical synthesis .

VEGF (Vascular Endothelial Growth Factor) Inhibitors

Researchers have explored 1H-Pyrazole-4-boronic acid derivatives as potential inhibitors of VEGF, a critical factor involved in angiogenesis (blood vessel formation). Modulating VEGF activity is relevant for cancer therapy and treating other diseases related to abnormal blood vessel growth .

Kinase Inhibitors (c-MET, Janus Kinase 2, ALK)

The compound has been investigated as a scaffold for designing kinase inhibitors. Kinases play essential roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the pyrazole core, scientists aim to develop selective inhibitors against kinases like c-MET, Janus Kinase 2 (JAK2), and anaplastic lymphoma kinase (ALK) .

RHO (ROCK) Inhibitors

1H-Pyrazole-4-boronic acid derivatives have shown promise as inhibitors of RHO-associated protein kinases (ROCK). ROCK inhibitors have therapeutic potential in conditions such as cardiovascular diseases, glaucoma, and cancer .

Acetyl-CoA Carboxylase Inhibitors

Acetyl-CoA carboxylase (ACC) is a key enzyme involved in fatty acid biosynthesis. Inhibition of ACC is relevant for metabolic disorders and cancer. Researchers have explored 1H-Pyrazole-4-boronic acid analogs as potential ACC inhibitors .

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 1-methyl-1h-pyrazole-4-boronic acid have been used in the synthesis of c-met kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

This allows them to modulate the activity of these targets .

Result of Action

Related compounds have shown antipromastigote activity , suggesting potential antimicrobial effects.

Action Environment

It is generally recommended to store the compound in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

1H-pyrazol-4-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKPOXLJKQYRQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNN=C1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681674 |

Source

|

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrazol-4-yl)boronic acid hydrochloride | |

CAS RN |

1256346-38-9 |

Source

|

| Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)